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Compound of Interest

Compound Name: Fgfr4-IN-16

Cat. No.: B12378507

Disclaimer: Information regarding the specific compound "Fgfr4-IN-16" is not publicly available.
This document provides a representative application note and protocol based on the known
pharmacodynamics of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in
preclinical tumor models. The data presented is illustrative and intended to serve as a template
for researchers working with novel FGFR4 inhibitors.

Introduction

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis is a critical oncogenic driver in
a subset of solid tumors, most notably in hepatocellular carcinoma (HCC) where FGF19 is
frequently amplified.[1][2][3] Activation of FGFR4, a receptor tyrosine kinase, by its ligand
FGF19 triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT
pathways, which promote cell proliferation, survival, and migration.[1][3][4] Consequently, the
development of selective FGFR4 inhibitors represents a promising therapeutic strategy for
cancers dependent on this pathway.[2] Fgfr4-IN-16 is a potent and selective small-molecule
inhibitor designed to target the ATP-binding site of FGFR4, thereby blocking its kinase activity.
These notes provide an overview of its pharmacodynamic effects and detailed protocols for its
evaluation in tumor models.

Mechanism of Action

Upon binding of the FGF19 ligand (in complex with the co-receptor [3-Klotho), FGFR4
dimerizes and undergoes autophosphorylation on specific tyrosine residues. This
phosphorylation event creates docking sites for adaptor proteins like FGFR Substrate 2
(FRS2), which in turn recruits other signaling molecules to activate downstream pathways such
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as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[2][3] Fgfr4-IN-16 acts as an ATP-competitive
inhibitor, preventing the autophosphorylation of FGFR4 and subsequent activation of these
oncogenic signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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